molecular formula C17H16N4OS2 B2425595 Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448058-50-1

Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2425595
CAS RN: 1448058-50-1
M. Wt: 356.46
InChI Key: BHOUJJVZLGYAKO-UHFFFAOYSA-N
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Description

Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and potential for use in various research fields. In

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which are structurally similar to Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, have been found to exhibit high antioxidant activity .

Antimicrobial Activity

These compounds have also shown promising antimicrobial properties, making them potentially useful in the development of new antimicrobial agents .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have demonstrated herbicidal activity, suggesting potential applications in agriculture .

Anti-inflammatory Activity

These compounds have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Antifungal Activity

Thiazolo[4,5-b]pyridines have also shown antifungal activity, indicating potential use in the treatment of fungal infections .

Antitumor Activity

Compounds similar to Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone have been evaluated for their antitumor activity against human malignant melanoma cells .

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists , which could have implications in the treatment of allergies and other conditions.

Immunosuppressive Activity

A compound structurally similar to Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone was found to have highly immunosuppressive activity . This suggests potential applications in the development of immunosuppressant agents.

properties

IUPAC Name

pyridin-2-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c22-16(14-3-1-2-5-18-14)20-6-8-21(9-7-20)17-19-15(12-24-17)13-4-10-23-11-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUJJVZLGYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

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